4-(2,2-Diethoxyethoxy)benzaldehyde
Overview
Description
4-(2,2-Diethoxyethoxy)benzaldehyde is a chemical compound known for its unique chemical structure and potential biological activities. It is characterized by the presence of a benzaldehyde group substituted with a 2,2-diethoxyethoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diethoxyethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Diethoxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 4-(2,2-Diethoxyethoxy)benzoic acid.
Reduction: 4-(2,2-Diethoxyethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Scientific Research Applications
4-(2,2-Diethoxyethoxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Diethoxyethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, its unique structure allows it to participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the 2,2-diethoxyethoxy moiety.
4-Methoxybenzaldehyde: Contains a methoxy group instead of the 2,2-diethoxyethoxy moiety.
4-(2,2-Dimethoxyethoxy)benzaldehyde: Contains a dimethoxyethoxy group instead of the diethoxyethoxy moiety.
Uniqueness
4-(2,2-Diethoxyethoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,2-diethoxyethoxy moiety provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
4-(2,2-diethoxyethoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-15-13(16-4-2)10-17-12-7-5-11(9-14)6-8-12/h5-9,13H,3-4,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCGFCIGGIFIBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596033 | |
Record name | 4-(2,2-Diethoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82964-41-8 | |
Record name | 4-(2,2-Diethoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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